molecular formula C5H8F3NO2 B1417989 Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate CAS No. 87492-64-6

Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

Cat. No.: B1417989
CAS No.: 87492-64-6
M. Wt: 171.12 g/mol
InChI Key: RLPDNZHFLNFZOX-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (C₅H₈F₃NO₂) is a fluorinated amino acid ester characterized by a trifluoromethyl group and a methyl ester moiety. Its molecular weight is 207.58 g/mol (for the hydrochloride salt form: 207.58 g/mol ), and it features a chiral center at the α-carbon, making stereochemistry critical for its biological activity. This compound is primarily used in pharmaceutical research as a versatile scaffold for synthesizing bioactive molecules, particularly in antiviral and cannabinoid receptor-targeting studies .

Key structural features include:

  • Trifluoromethyl group: Increases lipophilicity and metabolic stability.
  • Methyl ester: Improves membrane permeability and serves as a prodrug motif.

Pharmacologically, this compound derivatives have demonstrated anti-HIV activity, with IC₅₀ values as low as 0.060 μM in indole-based reverse transcriptase inhibitors .

Properties

IUPAC Name

methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-4(9,3(10)11-2)5(6,7)8/h9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPDNZHFLNFZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660046
Record name Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87492-64-6
Record name Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,3,3-trifluoro-2

Biological Activity

Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate is an organic compound that has attracted attention due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5_5H8_8F3_3NO2_2 and a molecular weight of 171.12 g/mol. Its structure includes a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound can be represented by the SMILES notation: COC(=O)C(CN)C(F)(F)F.

Physical Properties:

  • State: Liquid at room temperature
  • Density: 1.345 g/mL
  • Boiling Point: Approximately 50 °C at reduced pressure (0.2 mmHg)
  • Refractive Index: 1.374 at 25 °C

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group. This group enhances the compound's binding affinity to various biological targets, which may include enzymes and receptors involved in metabolic pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The trifluoromethyl group may increase metabolic stability and bioactivity, potentially leading to the inhibition of specific enzymes.
  • Receptor Modulation: Interaction with receptor sites could alter signaling pathways, impacting physiological responses.

Biological Activity

Research into the biological activity of this compound indicates several areas of interest:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further investigations are necessary to determine if this compound shares this characteristic.
  • Antioxidant Properties: The potential antioxidant effects of this compound could be linked to its ability to scavenge free radicals or modulate oxidative stress within biological systems.
  • Pharmacological Applications: Given its structural similarities to other bioactive compounds, there is potential for exploring therapeutic applications in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

  • Molecular formula: C₆H₁₀F₃NO₂
  • Molecular weight : 185.14 g/mol
  • Key differences :
    • Ethyl ester group increases lipophilicity compared to the methyl ester.
    • Reduced metabolic stability due to slower ester hydrolysis.
  • Pharmacological relevance: Limited data, but used as a synthetic intermediate .

Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

  • Molecular formula: C₈H₁₄F₃NO₂
  • Molecular weight : 213.20 g/mol (free base), 249.66 g/mol (hydrochloride salt)
  • Key differences :
    • Bulkier tert-butyl group enhances steric hindrance, reducing receptor binding affinity.
    • Improved solubility in organic solvents for synthetic applications.
  • Applications : Intermediate in peptide synthesis and PROTAC development .

Methyl (S)-2-amino-3,3-dimethylbutanoate (MDMB)

  • Molecular formula: C₇H₁₃NO₂
  • Key differences :
    • Replaces trifluoromethyl with dimethyl groups, reducing electronegativity.
    • Shows similar potency across CB1/CB2 receptor ligands but lacks fluorine-driven metabolic stability .
  • Pharmacological activity: MDMB derivatives exhibit cannabinoid receptor activation with EC₅₀ values in the nanomolar range .

Methyl [(S)-2-amino-3-phenylpropanoate] (MPP)

  • Molecular formula: C₁₀H₁₃NO₂
  • Key differences :
    • Phenyl group introduces aromaticity, enhancing π-π stacking interactions.
    • Lower selectivity for CB1/CB2 receptors compared to trifluoromethyl analogs .
  • SAR trends : Phenylalaninamide derivatives show higher affinity for CB1 over CB2 receptors .

Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate

  • Molecular formula : C₆H₉F₃O₂
  • Key differences: Lacks the amino group, eliminating hydrogen-bonding capability. Used primarily as a fluorinated building block in agrochemicals .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate C₅H₈F₃NO₂ 185.14 (free base) NH₂, CF₃, COOCH₃ Anti-HIV (IC₅₀: 0.060 μM)
Ethyl analog C₆H₁₀F₃NO₂ 185.14 NH₂, CF₃, COOCH₂CH₃ Synthetic intermediate
Tert-butyl analog C₈H₁₄F₃NO₂ 213.20 NH₂, CF₃, COOC(CH₃)₃ PROTAC development
MDMB C₇H₁₃NO₂ 143.18 NH₂, (CH₃)₂, COOCH₃ CB1/CB2 activation
MPP C₁₀H₁₃NO₂ 179.22 NH₂, C₆H₅, COOCH₃ CB1 selectivity

Table 2: Pharmacological Activity Comparison

Compound Target Receptor EC₅₀/IC₅₀ (μM) Selectivity Reference
This compound HIV-1 RT 0.060 Non-nucleoside
MDMB CB1 0.019 Non-selective
MPP CB1 0.032 CB1 > CB2

Key Research Findings

Fluorine Impact: The trifluoromethyl group in this compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs like MDMB and MPP .

Ester Group SAR : Methyl esters generally exhibit faster hydrolysis than tert-butyl analogs, influencing prodrug design .

Anti-HIV Activity : Indole derivatives of this compound show potent inhibition of HIV-1 reverse transcriptase, with IC₅₀ values < 0.1 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate
Reactant of Route 2
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Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate

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